molecular formula C11H7BrClNO B1525561 3-Bromo-2-(2-chlorophenoxy)pyridine CAS No. 1215809-13-4

3-Bromo-2-(2-chlorophenoxy)pyridine

Cat. No. B1525561
CAS RN: 1215809-13-4
M. Wt: 284.53 g/mol
InChI Key: QGHSGSRIFOMKPV-UHFFFAOYSA-N
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Description

“3-Bromo-2-(2-chlorophenoxy)pyridine” is a chemical compound with the CAS Number: 1215809-13-4 . It has a molecular weight of 284.54 and its IUPAC name is 3-bromo-2-(2-chlorophenoxy)pyridine .


Molecular Structure Analysis

The InChI code for “3-Bromo-2-(2-chlorophenoxy)pyridine” is 1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Medicine: Potential Therapeutic Applications

3-Bromo-2-(2-chlorophenoxy)pyridine may serve as a precursor in the synthesis of various biologically active molecules. Its structural moiety could be integral in developing new pharmacophores with potential therapeutic effects. The compound’s halogenated nature suggests it could be used in halogen-assisted drug discovery, enhancing the binding affinity and selectivity of drugs .

Agriculture: Agrochemical Synthesis

In agriculture, this compound could be utilized to create novel agrochemicals, such as pesticides or herbicides. Its ability to form stable bonds with other organic compounds makes it a valuable candidate for developing new formulations that can improve crop protection .

Material Science: Advanced Material Development

The compound’s unique structure could be exploited in material science for the development of new polymeric materials or coatings. These materials could have enhanced properties like increased thermal stability or chemical resistance, which are crucial in various industrial applications .

Environmental Science: Pollution Remediation

3-Bromo-2-(2-chlorophenoxy)pyridine might be used in environmental science to synthesize compounds that can degrade pollutants. Its reactive bromine and chlorine atoms could potentially break down harmful organic molecules, aiding in environmental remediation efforts .

Analytical Chemistry: Chemical Analysis

In analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrometry. Its distinct chemical signature allows for precise measurement and identification of substances within complex mixtures .

Synthetic Chemistry: Building Block for Complex Molecules

This compound is a valuable building block in synthetic chemistry. It can undergo various chemical reactions, such as cross-coupling, to form complex molecules that can be used in a wide range of chemical syntheses .

Pharmacology: Drug Metabolism Studies

In pharmacology, 3-Bromo-2-(2-chlorophenoxy)pyridine could be used to study drug metabolism and the effects of halogen atoms on the pharmacokinetic properties of drugs. It could help in understanding how drugs are processed in the body and how to improve their efficacy .

Biochemistry: Enzyme Inhibition

Lastly, in biochemistry, the compound could be explored for its potential as an enzyme inhibitor. By binding to active sites of enzymes, it could regulate biochemical pathways, which is a fundamental approach in designing drugs to treat various diseases .

Safety And Hazards

The safety information available indicates that “3-Bromo-2-(2-chlorophenoxy)pyridine” has a GHS07 pictogram and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-bromo-2-(2-chlorophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHSGSRIFOMKPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294244
Record name 3-Bromo-2-(2-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(2-chlorophenoxy)pyridine

CAS RN

1215809-13-4
Record name 3-Bromo-2-(2-chlorophenoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215809-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(2-chlorophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-(2-chlorophenoxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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